Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their presence in various natural products and their notable biological activities.
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives, in general, have been targeted by many research groups due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Mode of Action
The compound is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biochemical processes due to their wide range of applications .
Result of Action
Tetrahydroquinoline derivatives are known for their notable biological activity .
Action Environment
The synthesis of this compound involves a reaction that is stirred at room temperature for 12 hours under n2 atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of cascade reactions, which offer a rapid and effective strategy for the synthesis of bioactive natural products and pharmaceutical agents, is a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, such as tandem-reduction-reductive cyclization sequences.
Substitution: It can participate in substitution reactions, including aza-Michael–Michael addition.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and tungstate ions.
Reduction: Ozonolysis-reduction followed by reductive amination.
Substitution: DBU, ethyl cyanoacetate, and aldehydes.
Major Products Formed
Oxidation: N-hydroxy lactams.
Reduction: N-methyl-2-substituted-1,2,3,4-tetrahydroquinoline 4-carboxylic esters.
Substitution: Highly substituted 1,2,3,4-tetrahydroquinolines.
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various bioactive compounds.
Biology: Studied for its biological activities, including potential use in pesticides and antioxidants.
Medicine: Investigated for its pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of photosensitizers and dyes.
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: Shares a similar core structure but lacks the ethyl carboxylate group.
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Isoquinoline: Another nitrogen-containing heterocyclic compound with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUBOWZGLSRVFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCNC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553146 |
Source
|
Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118128-78-2 |
Source
|
Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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